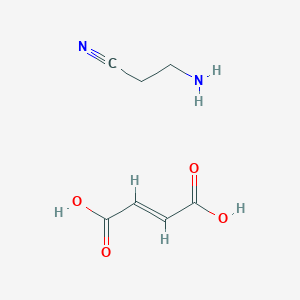

beta-Aminopropionitrile fumarate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le fumarate de bêta-aminopropionitrile est un composé organique contenant à la fois des groupes fonctionnels amine et nitrile. C'est un liquide incolore qui se produit naturellement et qui présente un intérêt majeur pour la communauté biomédicale. Ce composé est connu pour son rôle dans l'inhibition de la réticulation du collagène, ce qui a des implications dans diverses conditions médicales et traitements .

Méthodes De Préparation

Le fumarate de bêta-aminopropionitrile est préparé par réaction du bêta-aminopropionitrile avec l'acide fumarique. La réaction implique une molécule d'acide fumarique pour deux molécules de bêta-aminopropionitrile . La voie de synthèse implique généralement les étapes suivantes :

Réaction de l'ammoniac avec l'acrylonitrile : Le bêta-aminopropionitrile est synthétisé par réaction de l'ammoniac avec l'acrylonitrile.

Formation du sel de fumarate : Le bêta-aminopropionitrile est ensuite mis à réagir avec l'acide fumarique pour former du fumarate de bêta-aminopropionitrile.

Analyse Des Réactions Chimiques

Le fumarate de bêta-aminopropionitrile subit plusieurs types de réactions chimiques :

Oxydation : Le composé peut être oxydé pour former divers produits, en fonction des conditions et des réactifs utilisés.

Réduction : Il peut également subir des réactions de réduction, conduisant à la formation de différents dérivés d'amine.

Substitution : Le fumarate de bêta-aminopropionitrile peut participer à des réactions de substitution, où les groupes nitrile ou amine sont remplacés par d'autres groupes fonctionnels.

Les réactifs couramment utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium et les réducteurs comme l'hydrure de lithium aluminium. Les principaux produits formés à partir de ces réactions varient en fonction des conditions spécifiques, mais comprennent souvent des dérivés du composé d'origine .

Applications de la recherche scientifique

Le fumarate de bêta-aminopropionitrile a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et procédés de synthèse.

Biologie : Le composé est étudié pour ses effets sur la réticulation du collagène et son rôle potentiel dans l'inhibition de certains processus biologiques.

Industrie : Il est utilisé dans la production de divers produits chimiques et matériaux industriels.

Mécanisme d'action

Le principal mécanisme d'action du fumarate de bêta-aminopropionitrile implique l'inhibition de la lysyl oxydase, une enzyme responsable de la réticulation du collagène. En inhibant cette enzyme, le composé empêche la formation de liaisons croisées covalentes entre les molécules de collagène, ce qui peut affecter l'intégrité structurelle des tissus . Cette inhibition est obtenue par la formation d'une liaison covalente entre un nucléophile enzymatique et un cétenimine formé à partir de bêta-aminopropionitrile .

Applications De Recherche Scientifique

Collagen Cross-Linking Inhibition

Mechanism of Action : BAPN acts primarily by inhibiting lysyl oxidase, an enzyme critical for the cross-linking of collagen fibers. This inhibition leads to a reduction in the formation of mature collagen cross-links, which can affect tissue remodeling and healing processes.

Research Findings : Studies have demonstrated that BAPN treatment results in significant alterations in collagen structure. For instance, one study reported that BAPN caused a shift towards higher D-spacing values in collagen fibrils, indicating changes in collagen morphology that could influence tissue mechanical properties .

Treatment of Fibrotic Conditions

BAPN has been investigated for its potential in treating fibrotic lesions. A clinical study indicated that topical application of BAPN significantly improved outcomes in patients undergoing filtration surgery for difficult cases . The compound was applied every 12 hours over a period, leading to enhanced healing and reduced fibrosis.

Effects on Scar Tissue

In a controlled study involving patients with urethral strictures, administration of BAPN resulted in increased collagen extraction from scar tissue, suggesting improved remodeling capabilities . The treatment showed no significant adverse effects, highlighting its potential as a therapeutic agent.

Cardiovascular Research

BAPN has been utilized in cardiovascular studies to evaluate its effects on blood pressure and vascular properties. In spontaneously hypertensive rats, BAPN administration prevented the development of renal hypertension and altered the elastic properties of arterial walls . These findings suggest potential applications in managing hypertension and related vascular disorders.

Veterinary Applications

BAPN has also been studied for its effects on tendon healing in equine models. Research indicated that BAPN, when combined with controlled exercise, improved scar remodeling and collagen maturation in equine tendons . This application is particularly relevant for veterinary medicine, where tendon injuries are common.

Case Studies

Mécanisme D'action

The primary mechanism of action of beta-aminopropionitrile fumarate involves the inhibition of lysyl oxidase, an enzyme responsible for collagen cross-linking. By inhibiting this enzyme, the compound prevents the formation of covalent cross-links between collagen molecules, which can affect the structural integrity of tissues . This inhibition is achieved through the formation of a covalent bond between an enzyme nucleophile and a ketenimine formed from beta-aminopropionitrile .

Comparaison Avec Des Composés Similaires

Le fumarate de bêta-aminopropionitrile est unique dans son inhibition spécifique de la lysyl oxydase. Des composés similaires comprennent :

Aminoacétonitrile : Un autre composé nitrile avec des groupes fonctionnels similaires mais une activité biologique différente.

Glycolonitrile : Un composé contenant à la fois des groupes nitrile et hydroxyle, utilisé dans différentes réactions chimiques.

Propanenitrile : Un composé nitrile plus simple ayant des applications différentes en chimie et dans l'industrie.

Comparé à ces composés, le fumarate de bêta-aminopropionitrile est particulièrement remarquable pour ses applications biomédicales et son rôle dans l'inhibition de la réticulation du collagène.

Activité Biologique

Beta-aminopropionitrile fumarate (BAPN) is a compound recognized for its significant biological activities, particularly its role as a lysyl oxidase (LOX) inhibitor. This article provides a detailed overview of the biological activity of BAPN, including its mechanisms of action, therapeutic applications, and findings from various studies.

BAPN acts primarily by irreversibly inhibiting lysyl oxidase, an enzyme crucial for the cross-linking of collagen and elastin in connective tissues. By blocking LOX, BAPN disrupts the maturation of collagen fibers, leading to alterations in tissue structure and function. This inhibition is particularly relevant in conditions involving excessive collagen deposition, such as fibrosis and certain cancers.

Therapeutic Applications

BAPN has been investigated for various therapeutic applications due to its biological activity:

- Fibrosis Treatment : BAPN has shown promise in reducing fibrosis in various tissues by inhibiting collagen cross-linking.

- Cancer Metastasis : Studies indicate that BAPN may reduce the metastatic potential of cancer cells by affecting the extracellular matrix's integrity and composition.

In Vivo Studies

-

Collagen Synthesis and Structural Changes :

- A study involving human patients treated with BAPN demonstrated an increase in cold saline-extractable and acid-extractable collagen after 21 days of administration at a dose of 1 g daily. However, this was accompanied by a significant reduction in the breaking strength of newly synthesized connective tissue, indicating compromised structural integrity .

- Effects on Peyronie's Disease :

-

Impact on Bone Properties :

- Research on murine models showed that BAPN treatment altered collagen nanostructure and morphology, leading to increased D-spacing in collagen fibers. This indicates that while BAPN affects the physical properties of collagen, it does not necessarily upregulate LOX expression to compensate for its inhibition .

In Vitro Studies

- Cell Culture Experiments :

- Histological Analysis :

Case Study 1: Human Trials

In a controlled trial involving five patients with posterior urethral strictures, administration of BAPN showed no toxic signs or symptoms and resulted in measurable changes in collagen characteristics. The study highlighted the potential for BAPN to be used safely in clinical settings while providing insights into its effects on connective tissue remodeling .

Case Study 2: Equine Models

A study on equine subjects demonstrated that the combination of BAPN with controlled loading improved tendon wound healing and collagen maturation. This finding suggests that BAPN could have applications beyond human medicine, particularly in veterinary practices focused on musculoskeletal injuries .

Data Summary

Propriétés

Numéro CAS |

1119-28-4 |

|---|---|

Formule moléculaire |

C7H10N2O4 |

Poids moléculaire |

186.17 g/mol |

Nom IUPAC |

3-aminopropanenitrile;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C4H4O4.C3H6N2/c5-3(6)1-2-4(7)8;4-2-1-3-5/h1-2H,(H,5,6)(H,7,8);1-2,4H2/b2-1+; |

Clé InChI |

NYPGBHKJFKQTIY-TYYBGVCCSA-N |

SMILES |

C(CN)C#N.C(=CC(=O)O)C(=O)O |

SMILES isomérique |

C(CN)C#N.C(=C/C(=O)O)\C(=O)O |

SMILES canonique |

C(CN)C#N.C(=CC(=O)O)C(=O)O |

Key on ui other cas no. |

1119-28-4 352-96-5 |

Numéros CAS associés |

2079-89-2 352-96-5 1119-28-4 (Parent) 110-17-8 (Parent) 151-18-8 (Parent) 2079-89-2 (fumarate[2:1]) 352-96-5 (fumarate [1:1]) |

Synonymes |

BAPN fumarate beta-aminopropionitrile fumarate beta-aminopropionitrile fumarate (1:1) beta-aminopropionitrile fumarate (2:1) beta-aminopropionitryl-fumarate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.